N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2,5-difluorobenzenesulfonamide
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Overview
Description
N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2,5-difluorobenzenesulfonamide is a complex organic compound that features a thiazole ring, a pyrazole ring, and a difluorobenzenesulfonamide group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2,5-difluorobenzenesulfonamide typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, which can be synthesized through the Hantzsch thiazole synthesis method. This involves the condensation of α-haloketones with thioamides under acidic conditions .
Next, the pyrazole ring is introduced through a cyclization reaction involving hydrazine derivatives and 1,3-diketones . The final step involves the sulfonation of the aromatic ring, which is achieved by reacting the intermediate compound with sulfonyl chlorides in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2,5-difluorobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2,5-difluorobenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2,5-difluorobenzenesulfonamide involves its interaction with specific molecular targets. The thiazole and pyrazole rings can interact with enzymes or receptors, potentially inhibiting their activity. The sulfonamide group can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide: Similar structure but with a benzimidazole ring instead of a difluorobenzenesulfonamide group.
2,4-Disubstituted thiazoles: Compounds with similar thiazole rings but different substituents, exhibiting various biological activities.
Uniqueness
N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2,5-difluorobenzenesulfonamide is unique due to the combination of its thiazole and pyrazole rings with a difluorobenzenesulfonamide group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
2,5-difluoro-N-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2N4O2S2/c15-10-2-3-12(16)13(8-10)24(21,22)18-6-4-11-9-23-14(19-11)20-7-1-5-17-20/h1-3,5,7-9,18H,4,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHCSCUCSPNLTBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NC(=CS2)CCNS(=O)(=O)C3=C(C=CC(=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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